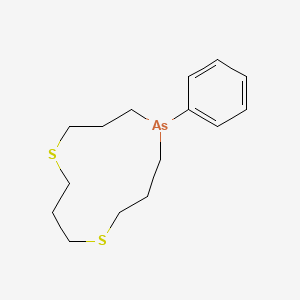
9-Phenyl-1,5-dithia-9-arsacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-1,5-dithia-9-arsacyclododecane is a unique organoarsenic compound characterized by its distinctive ring structure containing sulfur and arsenic atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1,5-dithia-9-arsacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted arsenic compounds with sulfur-containing reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired ring structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-1,5-dithia-9-arsacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or arsenic-hydride derivatives.
Substitution: The phenyl group and other substituents on the ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
9-Phenyl-1,5-dithia-9-arsacyclododecane has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoarsenic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 9-Phenyl-1,5-dithia-9-arsacyclododecane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dithia-9-arsacyclododecane: Lacks the phenyl group, resulting in different chemical properties and reactivity.
9-Phenyl-1,5-dithia-9-phosphacyclododecane: Contains phosphorus instead of arsenic, leading to variations in its chemical behavior and applications.
Uniqueness
9-Phenyl-1,5-dithia-9-arsacyclododecane is unique due to the presence of both sulfur and arsenic atoms in its ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81360-41-0 |
|---|---|
Molecular Formula |
C15H23AsS2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
9-phenyl-1,5-dithia-9-arsacyclododecane |
InChI |
InChI=1S/C15H23AsS2/c1-2-7-15(8-3-1)16-9-4-11-17-13-6-14-18-12-5-10-16/h1-3,7-8H,4-6,9-14H2 |
InChI Key |
OPTWYUWSWZQZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC[As](CCCSC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















